molecular formula C23H15NO3 B3837147 (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide

(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide

Cat. No.: B3837147
M. Wt: 353.4 g/mol
InChI Key: QIMVBWBRXWQRRF-BUHFOSPRSA-N
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Description

(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an anthracene backbone with a phenylprop-2-enamide substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene and benzaldehyde as the primary starting materials.

    Oxidation: Anthracene is oxidized to form 9,10-anthraquinone using an oxidizing agent such as chromium trioxide (CrO3) in acetic acid.

    Condensation Reaction: The 9,10-anthraquinone is then subjected to a condensation reaction with benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate compound.

    Amidation: The intermediate compound undergoes an amidation reaction with an appropriate amine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation and condensation reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylprop-2-enamide substituent.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce anthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential therapeutic properties. Anthraquinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development studies.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone: Known for its use in dye production and potential anticancer properties.

    2-Phenyl-3-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanoic acid: A structurally similar compound with different functional groups.

Uniqueness

(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is unique due to its specific combination of anthraquinone and phenylprop-2-enamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-(9,10-dioxoanthracen-1-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-14H,(H,24,25)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMVBWBRXWQRRF-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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